The compound 3-{2-[4-(4-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one is a complex organic molecule that belongs to the class of dihydropyrimidinones. This compound is notable for its potential medicinal applications, particularly in the field of pharmaceuticals due to its structural features that may interact with biological targets.
This compound can be synthesized through various chemical processes and is often studied in medicinal chemistry for its potential therapeutic effects. It is characterized by its unique molecular structure, which includes a piperazine moiety and a dihydropyrimidinone core.
The compound can be classified as:
The synthesis of 3-{2-[4-(4-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one typically involves multi-step reactions that may include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the desired product.
The molecular formula of the compound is , and its molecular weight is approximately 368.43 g/mol. The structure can be represented in various formats, including SMILES and InChI codes:
CC(=O)N1C(=O)C(C(=O)N(C1=O)c2ccc(cc2)N3CCN(CC3)c4ccc(O)cc4)C(=O)N(C)CInChI=1S/C20H24N4O3/c1-3-17(2)27-20(29)26(16-23-27)18-6-4-19(5-7-18)24-12-14-25(15-13-24)21-8-10-22(28)11-9-21/h4-11,16H,3,12-15H2,1-2H3The compound's structure features a dihydropyrimidinone ring fused with a piperazine moiety, which contributes to its biological activity.
The compound may undergo various chemical reactions based on its functional groups:
Reactions are typically carried out under controlled conditions to prevent side reactions and ensure selectivity.
The mechanism of action for this compound in biological systems is likely related to:
Studies indicate that compounds with similar structures have shown efficacy against cancer cell lines and other diseases, suggesting potential therapeutic roles.
The compound exhibits the following physical properties:
Key chemical properties include:
This compound has potential applications in:
CAS No.: 112514-54-2
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: